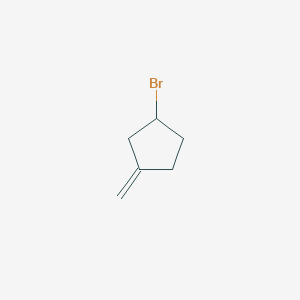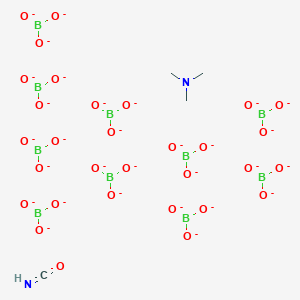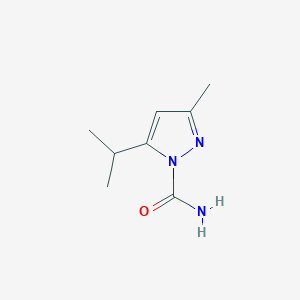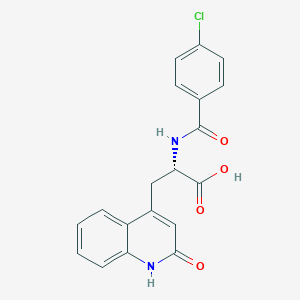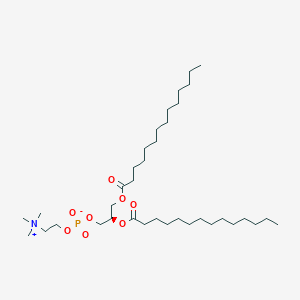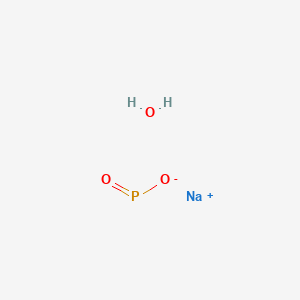
次亜リン酸ナトリウム一水和物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium hypophosphite monohydrate, also known as sodium phosphinate, is the sodium salt of hypophosphorous acid. It is often encountered as a monohydrate with the chemical formula NaPO₂H₂·H₂O. This compound appears as odorless white crystals and is highly soluble in water. It is widely used in various industrial applications, particularly in electroless nickel plating .
科学的研究の応用
Sodium hypophosphite monohydrate has a wide range of applications in scientific research:
作用機序
Target of Action
Sodium hypophosphite monohydrate, also known as sodium phosphinate, primarily targets metal ions . It is capable of reducing metal ions back into base metal . This property forms the basis for its main industrial application, which is electroless nickel plating .
Mode of Action
The compound interacts with its targets (metal ions) through a reduction process . In this process, sodium hypophosphite monohydrate serves as a reducing agent . It can reduce nickel ions in solution to metallic nickel on metal substrates as well as on plastic substrates . The latter requires that the substrate is activated with fine particles of palladium .
Biochemical Pathways
The reduction of metal ions by sodium hypophosphite monohydrate affects the biochemical pathways related to metal ion homeostasis. The resulting nickel deposit contains up to 15% phosphorus . This process forms a durable nickel-phosphorus film that can coat objects with irregular surfaces .
Result of Action
The primary result of sodium hypophosphite monohydrate’s action is the formation of a durable nickel-phosphorus film . This film can coat objects with irregular surfaces, such as those found in avionics, aviation, and the petroleum field . The compound’s action can also lead to the decomposition into phosphine, which is irritating to the respiratory tract, and disodium phosphate .
Action Environment
Sodium hypophosphite monohydrate is a solid at room temperature, appearing as odorless white crystals . It easily absorbs moisture from the air . Therefore, it should be kept in a cool, dry place, isolated from oxidizing materials . Environmental factors such as temperature, humidity, and the presence of other chemicals can influence the compound’s action, efficacy, and stability .
生化学分析
Biochemical Properties
Sodium hypophosphite monohydrate plays a crucial role in biochemical reactions, particularly as a reducing agent. It interacts with various enzymes and proteins, facilitating reduction reactions. For instance, it can reduce metal ions back into their base metal forms, which is essential in processes like electroless nickel plating . The compound’s ability to donate electrons makes it a valuable reagent in synthetic organic chemistry, where it is used to reduce diazonium salts and other reactive intermediates .
Cellular Effects
Sodium hypophosphite monohydrate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s reducing properties can impact oxidative stress levels within cells, potentially altering the expression of genes involved in antioxidant responses. Additionally, sodium hypophosphite monohydrate may influence metabolic pathways by interacting with enzymes that regulate cellular energy production .
Molecular Mechanism
At the molecular level, sodium hypophosphite monohydrate exerts its effects through electron donation and reduction reactions. It can bind to metal ions and reduce them to their elemental forms, which is a key mechanism in electroless plating processes . This reduction capability also extends to organic molecules, where sodium hypophosphite monohydrate can reduce reactive intermediates, thereby influencing various biochemical pathways . The compound’s interaction with enzymes can lead to either inhibition or activation, depending on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium hypophosphite monohydrate can change over time. The compound is relatively stable when stored in a cool, dry place, but it can degrade into phosphine and disodium phosphate upon prolonged exposure to moisture and air . Long-term studies have shown that sodium hypophosphite monohydrate can have sustained effects on cellular function, particularly in terms of maintaining reduced states of metal ions and other reactive species .
Dosage Effects in Animal Models
The effects of sodium hypophosphite monohydrate vary with different dosages in animal models. At low doses, the compound can act as an effective reducing agent without causing significant toxicity. At high doses, sodium hypophosphite monohydrate may exhibit toxic effects, including respiratory irritation due to the release of phosphine gas . Threshold effects have been observed, where the compound’s beneficial reducing properties are outweighed by its potential toxicity at higher concentrations.
Metabolic Pathways
Sodium hypophosphite monohydrate is involved in several metabolic pathways, primarily those related to reduction reactions. It interacts with enzymes such as reductases, which facilitate the transfer of electrons to various substrates . This interaction can influence metabolic flux and alter the levels of specific metabolites within cells. The compound’s role in reducing oxidative stress also ties into its involvement in antioxidant pathways .
Transport and Distribution
Within cells and tissues, sodium hypophosphite monohydrate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s solubility in water and other solvents aids in its distribution throughout the cellular environment, allowing it to reach target sites where it can exert its reducing effects .
Subcellular Localization
Sodium hypophosphite monohydrate’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s activity and function can be affected by its localization, as it may interact with different biomolecules depending on its subcellular environment .
準備方法
Synthetic Routes and Reaction Conditions: Sodium hypophosphite monohydrate can be synthesized by reacting white phosphorus with calcium hydroxide in water to form calcium hypophosphite. This intermediate is then treated with sodium carbonate to produce sodium hypophosphite and calcium carbonate as a byproduct .
Industrial Production Methods: In industrial settings, high-purity sodium hypophosphite is prepared by mixing yellow phosphorus, lime, ionic-membrane caustic soda, and water. The resulting solution is treated with barium hypophosphate and activated carbon to remove impurities. The final product is obtained by filtering and washing the crystals with de-ionized water .
Types of Reactions:
Reduction: Sodium hypophosphite monohydrate is a strong reducing agent.
Decomposition: Upon heating, it decomposes to produce phosphine and disodium phosphate.
Substitution: It can react with unsaturated compounds in the presence of tert-butyl hydroperoxide to form phosphinic acids.
Common Reagents and Conditions:
Reducing Agents: Commonly used in the presence of nickel salts for electroless plating.
Oxidizing Agents: Reacts with oxidizing agents like tert-butyl hydroperoxide in organic synthesis.
Major Products:
Nickel-Phosphorus Coatings: Formed during electroless nickel plating.
Phosphinic Acids: Formed in organic synthesis reactions.
類似化合物との比較
Sodium Phosphite: Another sodium salt of phosphorous acid, used in similar applications but with different chemical properties.
Monosodium Phosphate: Used in food and water treatment, but lacks the reducing properties of sodium hypophosphite.
Disodium Phosphate: Commonly used in food and industrial applications, but does not serve as a reducing agent.
Uniqueness: Sodium hypophosphite monohydrate is unique due to its strong reducing properties, making it highly effective in electroless nickel plating. Its ability to reduce metal ions to their base metal forms sets it apart from other similar compounds .
特性
CAS番号 |
123333-67-5 |
|---|---|
分子式 |
H4NaO3P |
分子量 |
105.994 g/mol |
IUPAC名 |
sodium;hydroxyphosphinite;hydrate |
InChI |
InChI=1S/Na.H2O2P.H2O/c;1-3-2;/h;1,3H;1H2/q+1;-1; |
InChIキー |
GMSPQBCYUHZCNF-UHFFFAOYSA-N |
SMILES |
O.[O-]P=O.[Na+] |
異性体SMILES |
O.[O-]P=O.[Na+] |
正規SMILES |
O.OP[O-].[Na+] |
Key on ui other cas no. |
123333-67-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


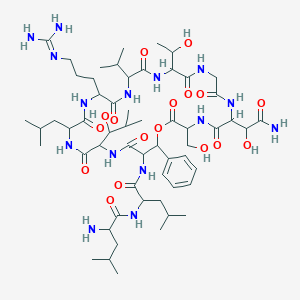
![6,13-Dichloro-3,10-bis[2-(potassiooxysulfonyloxy)ethylamino]-4,11-bis[2-(potassiooxysulfonyloxy)ethy](/img/structure/B53938.png)
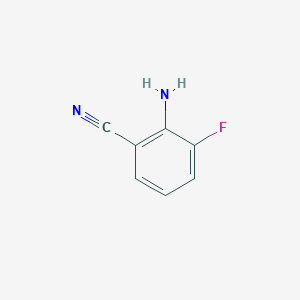
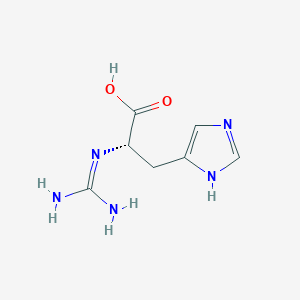
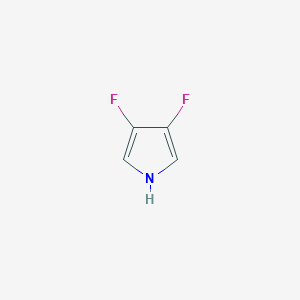
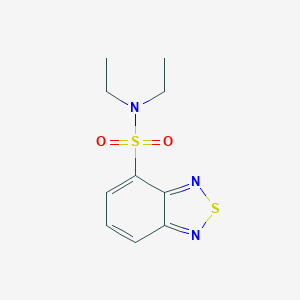
![[(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate](/img/structure/B53946.png)

